5H,6H,7H-cyclopenta[c]pyridazin-3-amine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEKYYMYRUOFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342288-68-9 | |
| Record name | 5H,6H,7H-cyclopenta[c]pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Reagents
- 2,5-Diarylidenecyclopentanone derivatives : Prepared via Knoevenagel condensation of cyclopentanone with aromatic aldehydes.
- Nitrogen nucleophile : Propanedinitrile or hydrazine derivatives, depending on the target heterocyclic framework.
- Catalyst/Reagent : Sodium alkoxide solutions such as sodium ethoxide or sodium methoxide.
- Solvent : Ethanol or methanol, corresponding to the sodium alkoxide used.
Synthetic Procedure
Preparation of Diarylidene Cyclopentanone Derivatives
The initial step involves the Knoevenagel condensation of cyclopentanone with aromatic aldehydes in a 2:1 molar ratio to produce 2,5-diarylidenecyclopentanone derivatives. This step is crucial for introducing the arylidene substituents that influence the subsequent cyclization.Cyclocondensation Reaction
A mixture of the prepared 2,5-diarylidenecyclopentanone derivative (0.02 mol), sodium alkoxide (0.02 mol), and propanedinitrile (0.02 mol) is refluxed in ethanol or methanol at 80 °C for 1 hour. The sodium alkoxide acts both as a base catalyst and reagent, facilitating Michael addition of propanedinitrile to the α,β-unsaturated cyclopentanone intermediate.Cyclization and Dehydration
The intermediate formed undergoes nucleophilic attack and intramolecular cyclization, followed by dehydration to yield the cyclopenta[b]pyridine or cyclopenta[c]pyridazine derivatives, depending on the nucleophile used.Isolation and Purification
After reflux, the reaction mixture is cooled to room temperature and diluted with distilled water. The crude product precipitates and is filtered off, washed with water, and recrystallized from ethanol to obtain high-purity heterocyclic compounds.
Reaction Mechanism Highlights
- The reaction proceeds via Michael addition of the nitrogen nucleophile to the α,β-unsaturated ketone.
- The alkoxide ion facilitates nucleophilic attack and cyclization.
- Dehydration leads to the formation of the aromatic heterocyclic ring system.
- The process is efficient and typically yields 75–82% of the target compound.
Characterization Data and Yields
The following table summarizes typical yields, melting points, and key spectral data for representative derivatives closely related to 5H,6H,7H-cyclopenta[c]pyridazin-3-amine synthesized by this method:
| Compound ID | Yield (%) | Melting Point (°C) | Key IR Absorptions (cm⁻¹) | Notable NMR Features | Elemental Analysis (Calcd vs Found) |
|---|---|---|---|---|---|
| CAPD-1 (2-ethoxy derivative) | 77 | 149–151 | 2204 (C≡N), 1599 (C=N) | 1H NMR: Ethoxy CH3 triplet at 1.43 ppm; cyclic CH2 at ~2.9 ppm | C: 74.56 / 74.42; H: 5.12 / 5.01; N: 15.81 / 15.67 |
| CAPD-2 (2-methoxy derivative) | 75 | 171–173 | 2219 (C≡N), 1602 (C=N) | 1H NMR: OMe singlet at 4.13 ppm; cyclic CH2 at ~2.9 ppm | C: 74.10 / 73.97; H: 4.74 / 4.61; N: 16.46 / 16.39 |
| CAPD-3 (pyridin-4-yl derivative) | 82 | 180–181 | 2200 (C≡N), 1602 (C=N) | 1H NMR: OMe singlet at 4.02 ppm; cyclic CH2 multiplet at 2.75–2.92 ppm | C: 74.10 / 73.9; H: 4.74 / 4.6; N: 16.46 / 16.4 |
Note: These compounds are structurally related analogs synthesized by the same methodology and provide a proxy for the preparation of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine derivatives.
Research Findings and Analysis
- The cyclocondensation method using sodium alkoxide catalysts is efficient, environmentally friendly, and yields high-purity products under mild conditions (80 °C, 1 hour reflux).
- The reaction tolerates various substituents on the aromatic rings, allowing for structural diversity.
- Characterization by IR, NMR, and elemental analysis confirms the successful formation of the heterocyclic ring system.
- This synthetic strategy is versatile and can be adapted to prepare a range of cyclopenta-fused pyridazine and pyridine derivatives, including 5H,6H,7H-cyclopenta[c]pyridazin-3-amine.
- Computational studies (DFT and Monte Carlo simulations) support the stability and adsorption properties of these compounds, which correlate with their synthetic accessibility and functional properties.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Cyclopentanone + Aromatic aldehydes, base catalyst | Knoevenagel condensation | 2,5-Diarylidene cyclopentanone derivatives |
| 2 | Diarylidene cyclopentanone + Propanedinitrile + Sodium alkoxide (ethoxide/methoxide), reflux 80 °C, 1 h | Cyclocondensation | Formation of cyclopenta-fused heterocycles |
| 3 | Cooling + Dilution with water + Filtration + Recrystallization from ethanol | Purification | High purity 5H,6H,7H-cyclopenta[c]pyridazin-3-amine derivatives |
This comprehensive overview of preparation methods for 5H,6H,7H-cyclopenta[c]pyridazin-3-amine and related compounds provides a reliable and professional guide for researchers aiming to synthesize these heterocyclic amines with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H-cyclopenta[c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the parent compound.
Reduction: Hydrogenated derivatives with varying degrees of saturation.
Substitution: Substituted amine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Properties
Research indicates that derivatives of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine exhibit significant biological activities, including anticancer and antimicrobial effects. These properties are attributed to their ability to interact with various biological targets. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells and exhibit antibacterial activity against specific pathogens.
Drug Development
The compound's unique bicyclic structure makes it a candidate for drug development. Its derivatives are being explored for their pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. The binding affinity of these compounds with biological targets is often assessed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which help elucidate their pharmacodynamics and pharmacokinetics.
Organic Synthesis
Synthesis of Heterocycles
5H,6H,7H-cyclopenta[c]pyridazin-3-amine serves as a versatile building block in organic synthesis. It is utilized in multicomponent reactions to form more complex heterocyclic structures. For example, it can undergo Knoevenagel condensation reactions with aldehydes to produce cyclopentapyridine derivatives, which are valuable in various synthetic pathways .
Catalytic Reactions
The compound has been employed in catalytic reactions involving ruthenium-mediated dual catalysis for the synthesis of isoquinolone derivatives from isoquinoline via C-H activation. This method highlights the compound's utility in facilitating chemical transformations that are significant in medicinal chemistry.
Materials Science
Corrosion Inhibition
Recent studies have demonstrated the application of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine derivatives as effective inhibitors for carbon steel corrosion in acidic environments. The electrochemical performance of these compounds was evaluated using techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Results indicated that certain derivatives exhibit high inhibition efficiencies (up to 97.7%) when tested in sulfuric acid solutions .
Summary of Key Findings
| Application Area | Key Findings | Techniques Used |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activities | SPR, ITC |
| Organic Synthesis | Building block for heterocycles; catalytic reactions | Knoevenagel condensation |
| Materials Science | Corrosion inhibitors for carbon steel | Potentiodynamic polarization, EIS |
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine in biological systems involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Core Structural Differences
The following table summarizes key differences between 5H,6H,7H-cyclopenta[c]pyridazin-3-amine and related compounds:
Key Observations :
Hazard and Stability Profiles
- 5H,6H,7H-Cyclopenta[b]pyridin-3-amine : Classified with GHS warnings for skin/eye irritation (H315, H319) and acute toxicity (H302, H335). Storage requires inert atmospheres and low temperatures (2–8°C) .
- Pyridazine Analogs : While hazards are unspecified, the presence of multiple nitrogen atoms may necessitate similar precautions to avoid reactivity or toxicity.
Biological Activity
5H,6H,7H-cyclopenta[c]pyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family, characterized by its unique fused ring structure. This compound has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₇H₉N₃
- IUPAC Name : 5H,6H,7H-cyclopenta[c]pyridazin-3-amine
- Structure : The compound features a cyclopentane ring fused with a pyridazine ring, providing distinct chemical reactivity.
The biological activity of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine is primarily attributed to its interactions with various biological targets:
- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, studies have indicated that it can modulate enzyme activity by binding to active sites or allosteric sites on proteins.
- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, which can lead to alterations in cellular metabolism and function. This modulation is crucial for its therapeutic effects in various diseases .
Biological Activities
Research has identified several significant biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Anti-inflammatory Effects : Pyridazine derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. In vitro studies have demonstrated that certain derivatives can effectively inhibit COX-2 activity .
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against various pathogens, making them potential candidates for further development in treating infections .
- Cardiotonic Effects : Certain pyridazine derivatives are being investigated for their cardiotonic properties, which could be beneficial in treating heart-related conditions .
Table 1: Summary of Biological Activities of 5H,6H,7H-Cyclopenta[c]pyridazin-3-amine Derivatives
Case Study Example
In a study evaluating the COX-2 inhibitory activity of pyridazine derivatives, several compounds were synthesized and tested. Among them, specific derivatives demonstrated superior inhibition compared to the well-known COX-2 inhibitor celecoxib. These findings indicate the potential of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine as a lead compound for developing new anti-inflammatory drugs .
Q & A
What are the established synthetic methodologies for 5H,6H,7H-cyclopenta[c]pyridazin-3-amine, and how do reaction conditions influence yield and purity?
While direct synthesis of the target compound is not explicitly detailed in the literature, analogous cyclopenta-fused amines are synthesized via solvent-free, high-temperature reactions. For example, N-aryl-1-(pyridine-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-amines are prepared by stirring 5-arylamino-1,2,4-triazines with 1-morpholinocyclopentene at 200°C under argon for 3 hours . Key factors affecting yield include:
- Temperature : Elevated temperatures (≥200°C) promote cyclization but risk decomposition.
- Atmosphere : Inert gases (e.g., argon) prevent oxidation of sensitive intermediates.
- Reagent ratios : Excess cyclopentene derivatives improve conversion rates.
| Method | Conditions | Key Reagents | Reference |
|---|---|---|---|
| Solvent-free thermal | 200°C, 3h, argon | 1-morpholinocyclopentene |
How can researchers characterize the structural integrity of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine using spectroscopic techniques?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm cyclopenta-fused ring systems and amine functionality.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 134.14 g/mol for CHN analogs) .
- Elemental Analysis : Validate empirical formulas (e.g., CHN for related hydrazine derivatives) .
Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in fused-ring systems.
What biological activities have been reported for cyclopenta-fused pyridazinamines, and how can these guide pharmacological research?
Structurally related compounds, such as 5H,6H,7H-cyclopenta[d]pyrimidin-2-amine, exhibit:
- Anticancer activity : Potential via apoptosis induction or kinase inhibition .
- H receptor antagonism : Modulates allergic and autoimmune responses .
Researchers should prioritize:
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines.
- Receptor binding studies : Radioligand displacement assays for H receptor affinity.
What strategies are recommended for resolving contradictory data in the bioactivity profiles of cyclopenta-fused amines?
Contradictions may arise from:
- Purity issues : Validate compound integrity via HPLC and NMR.
- Assay variability : Standardize protocols (e.g., DPPH scavenging IC measurements ).
- Structural analogs : Compare activities of derivatives (e.g., chloro or cyano-substituted analogs ) to identify pharmacophores.
Example approach:
Replicate assays under controlled conditions.
Perform dose-response curves to confirm potency trends.
How can solvent-free synthesis approaches be optimized for preparing derivatives of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine?
Optimization strategies include:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to lower reaction temperatures.
- Time-temperature profiles : Use Design of Experiments (DoE) to identify ideal conditions.
- Green chemistry metrics : Monitor atom economy and E-factors to enhance sustainability .
What computational methods are applicable for predicting the electronic properties and reactivity of 5H,6H,7H-cyclopenta[c]pyridazin-3-amine?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., H receptors).
- Dissociative Photoionization Studies : Model fragmentation pathways (e.g., CH formation ).
Example workflow:
Optimize geometry using B3LYP/6-31G(d).
Analyze electrostatic potential maps for nucleophilic/electrophilic sites.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
